5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole
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Overview
Description
5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole is a heterocyclic compound that features a dioxazole ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired dioxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole is unique due to its dioxazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
55076-24-9 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H10ClNO2/c15-12-8-6-11(7-9-12)14-17-13(16-18-14)10-4-2-1-3-5-10/h1-9,14H |
InChI Key |
NVIAYZPUECXDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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